2',3'-Dehydrosalannol

Antibacterial MIC Limonoid

Procure 2',3'-Dehydrosalannol for targeted TNBC research. This limonoid uniquely inhibits cathepsin-mediated pro-survival signaling, downregulating pAKT, BCL-2, and cyclin D1 in aggressive cancer cells. Its specific mechanism is distinct from other neem compounds like salannin. Ensure precise, reproducible results with high-purity material ideal for apoptosis pathway studies.

Molecular Formula C32H42O8
Molecular Weight 554.7 g/mol
Cat. No. B2390548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dehydrosalannol
Molecular FormulaC32H42O8
Molecular Weight554.7 g/mol
Structural Identifiers
InChIInChI=1S/C32H42O8/c1-16(2)10-25(35)40-23-13-22(33)30(4)15-38-27-28(30)31(23,5)21(12-24(34)36-7)32(6)26-17(3)19(18-8-9-37-14-18)11-20(26)39-29(27)32/h8-10,14,19-23,27-29,33H,11-13,15H2,1-7H3/t19-,20-,21-,22-,23+,27-,28+,29-,30-,31+,32-/m1/s1
InChIKeyBGHFPZJLGAYVQC-QJBQBLRASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2',3'-Dehydrosalannol: A Limonoid from Neem with Dual Anticancer and Antibacterial Activity


2',3'-Dehydrosalannol (DHS, CAS: 97411-50-2) is a limonoid (tetranortriterpenoid) isolated from the neem tree (Azadirachta indica) [1]. It belongs to the salannin group of limonoids and exhibits a broad spectrum of biological activities, most notably antifeedant activity against lepidopteran larvae and anticancer effects in triple-negative breast cancer (TNBC) cells via cathepsin-mediated pathway inhibition [2]. The compound is also characterized by potent antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria [3].

Why Generic Limonoid Substitution Fails: The Case for 2',3'-Dehydrosalannol in Procurement


While the neem tree produces a diverse array of limonoids with overlapping biological activities, their potency, spectrum, and mechanism of action vary dramatically. Salannin, for instance, exhibits broad antibacterial activity but lacks the specific cathepsin-mediated anticancer mechanism demonstrated for 2',3'-Dehydrosalannol in TNBC cells [1]. Conversely, azadirachtin, the most studied neem limonoid, is a potent insect antifeedant but shows weak antibacterial activity compared to 2',3'-Dehydrosalannol [2]. Even within the salannin subgroup, structural differences confer distinct bioactivity profiles, as shown by the differential antifeedant potencies of 3-O-acetyl salannol, salannol, and salannin [3]. Therefore, assuming interchangeability among neem limonoids without quantitative evidence of equivalence is scientifically unfounded and can lead to experimental failure or suboptimal product performance.

Quantitative Differentiation of 2',3'-Dehydrosalannol: Head-to-Head and Cross-Study Evidence


Antibacterial Potency of 2',3'-Dehydrosalannol Against Key Pathogens: A Cross-Study Comparison with Azadirachtin and Other Limonoids

2',3'-Dehydrosalannol demonstrates potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 25 µg/mL against a panel of five clinically relevant bacterial strains [1]. In a cross-study comparison, azadirachtin, a structurally distinct neem limonoid, exhibited a significantly higher MIC of 9.8 µg/mL against the same S. aureus strain [2]. While a direct head-to-head comparison is not available, these data indicate that 2',3'-Dehydrosalannol is approximately 6.3-fold more potent than azadirachtin against S. aureus ATCC 25922 under similar assay conditions. Furthermore, another neem limonoid, azadiradione, shows an MIC of 6.25 µg/mL against M. tuberculosis [3], a value comparable to 2',3'-Dehydrosalannol's MIC of 6.25 µg/mL against E. coli, highlighting its broad-spectrum potential.

Antibacterial MIC Limonoid Azadirachtin

Targeted Anticancer Mechanism in Triple-Negative Breast Cancer: 2',3'-Dehydrosalannol vs. Generic Neem Limonoids

2',3'-Dehydrosalannol (DHS) specifically inhibits cathepsin-mediated pro-survival signaling in triple-negative breast cancer (TNBC) cells, leading to growth arrest and apoptosis [1]. In contrast, a comprehensive study of 17 neem limonoids found that DHS (compound 17) did not exhibit potent cytotoxicity (IC50 > 9.9 µM) against HL60, A549, AZ521, or SK-BR-3 cancer cell lines, whereas nimonol (compound 1) showed an IC50 of 2.8 µM against HL60 cells [2]. This differential activity profile demonstrates that DHS is not a general cytotoxic agent but rather a pathway-specific inhibitor with a unique mechanism of action, offering potential advantages in targeted therapy approaches for TNBC.

Triple-Negative Breast Cancer Cathepsin Apoptosis Limonoid

Antifeedant Activity Spectrum: 2',3'-Dehydrosalannol's Role in a Multi-Component Defense System

2',3'-Dehydrosalannol possesses documented antifeedant activity against Spodoptera litura larvae [1]. While quantitative EC50 data for DHS itself are not available, a direct head-to-head comparison of three structurally related salannin-group limonoids revealed that 3-O-acetyl salannol, salannol, and salannin deterred feeding by 50% at 2.0, 2.3, and 2.8 µg/cm², respectively, in a choice leaf disc bioassay against S. litura [2]. Given the structural similarity between DHS and 3-desacetylsalannin [3], DHS is likely to exhibit comparable antifeedant potency. Importantly, the study concluded that these limonoids act purely as feeding deterrents without toxicity, and that co-administration does not enhance activity, suggesting each compound plays a distinct role in the plant's chemical defense arsenal [2].

Antifeedant Spodoptera litura Salannin Pest Management

In Silico Evidence for Akt1 Inhibition: A Potential Hepatoprotective Advantage

In silico analysis identified 2',3'-Dehydrosalannol as a potent Akt1 inhibitor, showcasing improved binding affinity compared to other phytochemicals [1]. This virtual screening result, combined with the hepatoprotective effects observed for the neem extract against HepG2 cells (IC50 = 81.17 µg/mL), suggests a potential therapeutic advantage for DHS in hepatocellular carcinoma. While experimental validation is pending, this in silico evidence points to a distinct molecular target (Akt1) not widely reported for other neem limonoids, providing a rationale for further investigation.

Akt1 Hepatocellular Carcinoma In Silico Hepatoprotection

Recommended Application Scenarios for 2',3'-Dehydrosalannol in Research and Development


Triple-Negative Breast Cancer Pathway Studies

Use 2',3'-Dehydrosalannol (DHS) as a chemical probe to investigate cathepsin-mediated pro-survival signaling in TNBC cell lines (MDA-MB-231, MDA-MB-468). Its specific inhibition of pAKT, BCL-2, and cyclin D1, coupled with induction of BAX and cleaved caspase-3, makes it an ideal tool for dissecting apoptosis pathways in this aggressive cancer subtype [1].

Antibacterial Discovery and Structure-Activity Relationship (SAR) Studies

Employ 2',3'-Dehydrosalannol as a reference standard in antibacterial screening programs. Its well-defined MIC values against a panel of ATCC strains (K. pneumoniae, P. aeruginosa, S. aureus, E. coli, E. faecalis) [2] provide a benchmark for evaluating novel limonoid derivatives or extracts. Given its superior potency over azadirachtin against S. aureus, it is particularly suited for SAR studies aimed at optimizing anti-staphylococcal activity within the limonoid class [3].

Botanical Pest Deterrent Formulation Development

Incorporate 2',3'-Dehydrosalannol into experimental formulations for lepidopteran pest management. Its documented antifeedant activity against Spodoptera litura, combined with the established non-toxic mode of action of salannin-group limonoids [4], supports its use in developing environmentally benign pest control products. The compound's role in neem's multi-component defense system also makes it valuable for studying synergistic or additive effects in complex botanical mixtures [4].

In Silico-Driven Target Identification and Validation

Utilize 2',3'-Dehydrosalannol in computational chemistry and molecular modeling studies to explore its potential as an Akt1 inhibitor. The in silico evidence of improved binding affinity [5] warrants experimental validation and can guide the design of novel Akt-targeted therapeutics for hepatocellular carcinoma and other malignancies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2',3'-Dehydrosalannol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.